molecular formula C11H10N2O2 B1462801 2-(1-methyl-1H-pyrazole-4-carbonyl)phenol CAS No. 771481-15-3

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol

Cat. No.: B1462801
CAS No.: 771481-15-3
M. Wt: 202.21 g/mol
InChI Key: QEYFCVFWJKQFEP-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazole-4-carbonyl)phenol” is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of “2-(1-methyl-1H-pyrazole-4-carbonyl)phenol” and similar compounds may include further exploration of their synthesis, biological activity, and potential applications in medicine and other fields .

Properties

IUPAC Name

(2-hydroxyphenyl)-(1-methylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-8(6-12-13)11(15)9-4-2-3-5-10(9)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYFCVFWJKQFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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